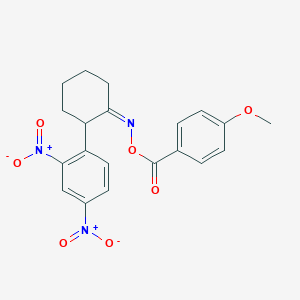
ZINC4085554
Descripción general
Descripción
ZINC4085554 is a blocker of AKT1-FAK interaction which reduces the stimulation of FAK phosphorylation in response to extracellular pressure in human SW620 colon cancer cells without affecting basal FAK phosphorylation.
Aplicaciones Científicas De Investigación
Inhibición de la Adhesión de Células Cancerosas
ZINC4085554 ha sido estudiado por su potencial en la inhibición de la adhesión de células cancerosas. Interfiere con la interacción de Akt1 y FAK (Kinasa de Adhesión Focal), que son cruciales en la adhesión de células cancerosas . Este compuesto ha demostrado inhibir la adhesión estimulada por presión de las células cancerosas de colon SW620 al colágeno I . Previene la fosforilación de FAK-Tyr-397 estimulada por presión, lo que indica que this compound actúa aguas abajo de Akt1 . No inhibe la señalización FAK convencional de afuera hacia adentro y puede ser menos tóxico que los inhibidores globales de FAK . Esto hace que this compound sea un paso potencial hacia la inhibición de la metástasis .
Aplicaciones de Materiales Nanoestructurados
Si bien la aplicación específica de this compound en materiales nanoestructurados no se menciona explícitamente, los materiales de óxido de zinc (ZnO), de los que this compound podría potencialmente ser parte, han sido ampliamente investigados por sus propiedades únicas . Los materiales de ZnO se han utilizado en varios campos como la industria del caucho, la industria farmacéutica, los cosméticos, la industria textil, la optoelectrónica y la agricultura . También se han estudiado por sus propiedades fotocatalíticas y una variedad de aplicaciones biomédicas .
Mecanismo De Acción
Target of Action
The primary targets of ZINC4085554 are Focal Adhesion Kinase (FAK) and Akt1 . These proteins play a crucial role in cancer cell adhesion, a process that is an important early step in the formation of metastasis at secondary sites .
Mode of Action
This compound interferes with the interaction between FAK and Akt1 . Specifically, it prevents pressure-stimulated FAK-Tyr-397 phosphorylation, indicating that this compound acts downstream of Akt1 .
Biochemical Pathways
This compound affects the pathways related to cancer cell adhesion. It impairs pressure-stimulated FAK-Akt1 interaction and its downstream consequences .
Pharmacokinetics
Its effectiveness at concentrations of 25 and 50 µm suggests that it has a degree of bioavailability sufficient to exert its effects .
Result of Action
This compound reduces cancer cell adhesion by impairing pressure-stimulated FAK-Akt1 interaction . At concentrations of 25 and 50 µM, it inhibited the pressure-stimulated adhesion of SW620 colon cancer cells to collagen I .
Action Environment
This compound’s action is influenced by environmental factors such as pressure. It was found to inhibit FAK-Akt1 interaction in response to increased extracellular pressure . Moreover, it prevented pressure-activation of adhesion to surgical wounds in vivo .
Análisis Bioquímico
Biochemical Properties
ZINC4085554 plays a significant role in biochemical reactions by interacting with key enzymes and proteins involved in cell adhesion and signaling pathways. One of the primary interactions of this compound is with focal adhesion kinase (FAK) and Akt1. The compound inhibits the pressure-stimulated adhesion of cancer cells to collagen I by preventing the phosphorylation of FAK at Tyr-397 . This inhibition disrupts the FAK-Akt1 interaction, which is essential for cancer cell adhesion and metastasis. Additionally, this compound does not affect the phosphorylation of Akt1 at Ser-473, indicating that its action is specific to the FAK-Akt1 interaction .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, particularly human SW620 colon cancer cells, this compound inhibits pressure-stimulated adhesion to collagen I, thereby reducing the cells’ ability to adhere and metastasize . This compound also influences cell signaling pathways by disrupting the FAK-Akt1 interaction, which is crucial for cell adhesion and migration. Furthermore, this compound’s impact on gene expression and cellular metabolism is evident from its ability to prevent the activation of intracellular signaling pathways that promote cancer cell adhesion .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit specific enzyme activities. This compound mimics part of the structure of FAK, allowing it to bind to FAK and prevent its phosphorylation at Tyr-397 . This inhibition disrupts the FAK-Akt1 interaction, which is essential for pressure-stimulated cancer cell adhesion. By targeting this specific interaction, this compound effectively reduces cancer cell adhesion and metastasis without affecting conventional outside-in FAK signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains effective at inhibiting cancer cell adhesion over extended periods, with its inhibitory effects being consistent at concentrations of 25 and 50 µM . Additionally, this compound’s ability to prevent pressure-activation of adhesion to surgical wounds in vivo further demonstrates its long-term efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations (25 µM), this compound effectively inhibits cancer cell adhesion without causing significant toxicity . At higher concentrations (50 µM), the compound’s inhibitory effects are more pronounced, and it continues to prevent pressure-stimulated adhesion of cancer cells . Studies have not reported any toxic or adverse effects at these concentrations, suggesting that this compound may be a safer alternative to global FAK inhibitors .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell adhesion and signaling. The compound interacts with enzymes such as FAK and Akt1, which are crucial for the phosphorylation events that promote cancer cell adhesion . By inhibiting these enzymes, this compound disrupts the metabolic flux associated with cell adhesion and metastasis. This disruption leads to a decrease in cancer cell adhesion and an overall reduction in metastatic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit FAK-Akt1 interaction suggests that it may be localized to areas where these proteins are active, such as focal adhesions and cell membranes . The distribution of this compound within cells is likely influenced by its binding to FAK and its subsequent inhibition of phosphorylation events .
Subcellular Localization
The subcellular localization of this compound is closely tied to its activity and function. The compound is likely localized to focal adhesions and cell membranes, where it can effectively inhibit the FAK-Akt1 interaction . This localization is crucial for its ability to prevent cancer cell adhesion and metastasis. Additionally, any post-translational modifications or targeting signals that direct this compound to specific compartments or organelles would further enhance its efficacy .
Propiedades
IUPAC Name |
[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7/c1-29-15-9-6-13(7-10-15)20(24)30-21-18-5-3-2-4-16(18)17-11-8-14(22(25)26)12-19(17)23(27)28/h6-12,16H,2-5H2,1H3/b21-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBGPKUWBUDMMJ-UZYVYHOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C\2/CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



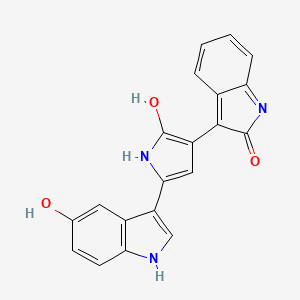
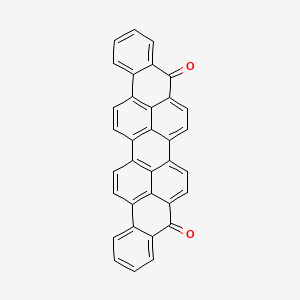

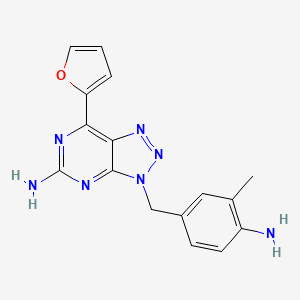
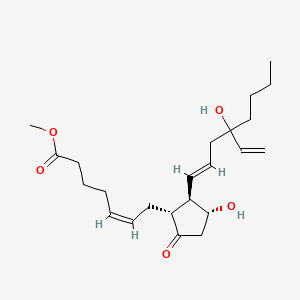
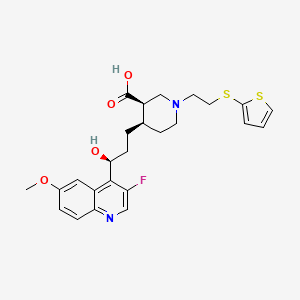
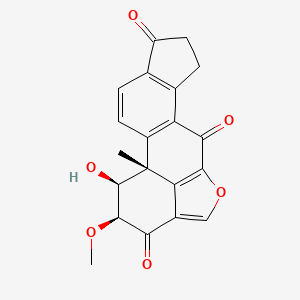
![[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B1683573.png)
![3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1683575.png)
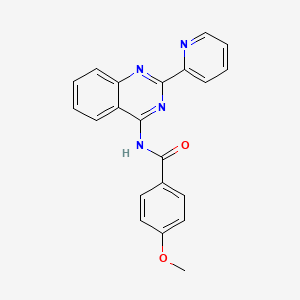


![4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B1683579.png)
![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B1683582.png)